3-Nitro-9H-carbazole

Photophysics Triplet Quantum Yield Phosphorescence

Researchers relying on carbazole-based MALDI matrices often encounter suboptimal ion yields with non-3-substituted isomers. 3-Nitro-9H-carbazole (CAS 3077-85-8) directly resolves this with superior triplet quantum yield (ΦT=0.65) and extended triplet lifetime (τT=4.5 μs), outperforming 1-nitrocarbazole. • Maximizes spectral sensitivity in UV-MALDI-MS energy transfer applications • Serves as calibrated Ames test positive control (TA98/TA1538) for environmental nitro-PAH monitoring • Economical major nitration product (53% yield) for 3-substituted carbazole library synthesis • Crystallizes in non-centrosymmetric space groups for NLO chromophore development Supplied with full QC documentation. Bulk quantities available.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 3077-85-8
Cat. No. B130778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-9H-carbazole
CAS3077-85-8
Synonyms3-Nitro-9H-carbazole;  INF 51;  NSC 67708; 
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
InChIKeyZYNHZTIMNJKVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-9H-carbazole Identity and Procurement


3-Nitro-9H-carbazole (CAS 3077-85-8), also known as 3-nitrocarbazole, is a mononitrated derivative of the polycyclic aromatic hydrocarbon carbazole with the molecular formula C12H8N2O2 and a molecular weight of 212.20 g/mol . The compound features a nitro group specifically substituted at the 3-position of the carbazole framework, which imparts distinct electron-withdrawing character and alters the electronic and photophysical properties relative to the parent carbazole [1]. This substitution pattern is critical, as the position of the nitro group dictates both the compound's reactivity in further derivatization and its performance in applications ranging from mutagenicity research to organic electronics [2].

1
3-nitro substitution imparts distinct electron-withdrawing character for photophysical and electronic studies
2
Well-characterized mutagenicity profile supports environmental toxicology and structure-activity research
3
Non-centrosymmetric crystal packing enables exploration of nonlinear optical (NLO) materials

Irreplaceable 3-Nitro Substitution in 3-Nitro-9H-carbazole


While carbazole derivatives are widely used as building blocks, the specific 3-position nitro substitution in 3-Nitro-9H-carbazole creates a unique electronic and structural profile that cannot be replicated by other mononitro isomers (e.g., 1-nitro-, 2-nitro-, or 4-nitrocarbazole) or by unsubstituted carbazole. The position of the nitro group directly governs key performance metrics such as photophysical behavior (triplet quantum yields and lifetimes), mutagenic potency in biological assays, and crystal packing forces that dictate solid-state properties [1][2][3]. Therefore, substituting a different nitro isomer or a non-nitrated analog in a research protocol will likely result in divergent, non-comparable experimental outcomes.

3-Nitro
isomer
Position-specific photophysical behavior Reported higher triplet quantum yield and longer lifetime; substitution with 1-nitro or 4-nitro isomer may alter energy-transfer efficiency in research applications.
Other
isomers
Divergent mutagenic potency rank Mutagenicity in Ames assays is strongly dependent on nitro position; 2- or 4-nitro isomers exhibit distinct potency tiers that may not serve as equivalent reference standards.
Other
isomers
Crystal packing mismatch Only 3-nitro derivatives are reported to crystallize in non-centrosymmetric space groups required for second-harmonic generation; 3,6-dinitro and other substitution patterns may yield centrosymmetric, inactive structures.

3-Nitro-9H-carbazole Performance Benchmarks


Triplet State Behavior vs. 1-Nitrocarbazole

In a comparative photophysical study, 3-nitrocarbazole exhibits a markedly higher triplet quantum yield (ΦT) than its 1-nitro isomer, alongside a longer triplet lifetime (τT). This directly impacts its utility in applications requiring efficient intersystem crossing, such as photosensitization or as a matrix in UV-MALDI mass spectrometry [1].

Triplet State vs. 1-Nitro
Head-to-head
ΦT = 0.65, τT = 4.5 μs vs ΦT = 0.42, τT = 2.8 μs
Reported higher photophysical efficiency supports matrix and photosensitizer research
Acetonitrile, 298 K; laser flash photolysis
Photophysics Triplet Quantum Yield Phosphorescence UV-MALDI Matrix

Mutagenic Potency vs. Other Isomers

In a standardized Salmonella typhimurium Ames assay using strain TA98, 3-nitrocarbazole demonstrates mutagenic activity that is significantly higher than 1-nitrocarbazole and 4-nitrocarbazole, placing it in a distinct tier of potency relevant for environmental toxicology and structure-activity studies [1].

Mutagenicity Rank
Head-to-head
3-nitro ≈ 2-nitro vs 1-nitro > 4-nitro
Intermediate potency tier supports calibration reference use in genotoxicity research
S. typhimurium TA98, without S9 activation
Genetic Toxicology Mutagenicity Ames Test Structure-Activity Relationship

Non-Centrosymmetric Packing for Nonlinear Optics

The 3-nitro group, in combination with a 9-hydroxyethyl substituent, directs crystal packing into a non-centrosymmetric space group (P21), a prerequisite for second-order nonlinear optical (NLO) effects like second-harmonic generation (SHG). This contrasts with the 3,6-dinitro derivative, which adopts a centrosymmetric packing motif (P1) and is therefore NLO-inactive [1].

NLO Crystal Packing
Head-to-head
P21 (non-centrosymmetric, SHG active) vs P1 (centrosymmetric, inactive)
Non-centrosymmetric arrangement enables second-harmonic generation research
3,6-dinitro derivative adopts centrosymmetric packing
Crystal Engineering Nonlinear Optics Second Harmonic Generation Organic Crystals

Regioselective Nitration: Major Product

During the electrophilic nitration of protected carbazole derivatives, the 3-nitro isomer is formed as the predominant product, significantly outcompeting the 1-nitro and 2-nitro isomers. This inherent regioselectivity makes 3-Nitro-9H-carbazole the most synthetically accessible and cost-effective mononitrocarbazole for procurement [1].

Synthesis Yield
Head-to-head
3-nitro: 53% vs 1-nitro: 28%, 2-nitro: 19%
Higher synthetic accessibility may support cost-effective procurement for research
Nitration of 9-tosylcarbazole in Ac2O
Organic Synthesis Nitration Regioselectivity Process Chemistry

3-Nitro-9H-carbazole Application Scenarios


UV-MALDI Matrices for Mass Spectrometry

Based on its superior triplet quantum yield (ΦT = 0.65) and longer triplet lifetime (τT = 4.5 μs) relative to 1-nitrocarbazole, 3-Nitro-9H-carbazole is a more effective energy transfer agent in UV-MALDI-MS. Researchers developing novel matrices should prioritize this isomer to maximize ion yield and spectral sensitivity [1].

Environmental Mutagenicity Calibration Standard

Given its well-characterized, intermediate mutagenic potency in the Ames test (TA98 and TA1538 strains) and its distinct activity rank among mononitrocarbazoles, 3-Nitro-9H-carbazole serves as an ideal positive control and calibration standard for environmental monitoring labs quantifying nitro-PAH mutagenicity in air, water, and soil samples [1].

Non-Centrosymmetric Crystals for Nonlinear Optics

The demonstrated ability of 3-nitro-substituted carbazole derivatives (e.g., NHEK) to crystallize in non-centrosymmetric space groups like P21, enabling second-harmonic generation (SHG), makes 3-Nitro-9H-carbazole a preferred starting material for synthesizing NLO-active chromophores for applications in frequency-doubling and electro-optic switching [1].

Precursor for 3-Substituted Carbazole Libraries

Owing to its status as the major product in carbazole nitration (53% yield), 3-Nitro-9H-carbazole offers a more economical and reliable supply chain for medicinal chemists and material scientists seeking to build diverse libraries of 3-amino, 3-azo, or other 3-substituted carbazole derivatives through nitro group reduction or substitution chemistry [1].

Application
Selection Property
Validation Focus
UV-MALDI matrix research
Reported higher triplet quantum yield and lifetime
Energy-transfer efficiency for analyte ionization
Mutagenicity assay reference standard
Characterized intermediate potency rank among mononitrocarbazoles
Ames test calibration in environmental monitoring
Nonlinear optical chromophore scaffold
Non-centrosymmetric crystal formation capability
Second-harmonic generation activity screening
3-Substituted carbazole library synthesis
Highest reported synthetic yield among positional isomers
Cost-effective procurement and derivatization pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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